molecular formula C16H15F3N2O2 B2859629 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034314-34-4

3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2859629
CAS No.: 2034314-34-4
M. Wt: 324.303
InChI Key: SXNKDJMVXAHUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a compound that contains a quinoline nucleus . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Chemical Synthesis and Characterization

This area of research focuses on the synthesis, reactivity, and structural analysis of compounds that share structural similarities with the compound of interest. For instance, Loghmani-Khouzani et al. (2006) described the preparation and characterization of novel quinolinylidene propanones, highlighting the versatility of fluoro-substituted quinolines in synthetic chemistry (Loghmani-Khouzani et al., 2006).

Anion Receptor Chemistry

Fluorinated compounds, particularly those involving pyrrole and quinoxaline units, have shown significant potential as neutral anion receptors. Anzenbacher et al. (2000) explored the use of difluoropyrrole for crafting anion receptors with enhanced affinity, suggesting the importance of fluorination in modulating molecular interactions (Anzenbacher et al., 2000).

Antimicrobial Applications

Research by Ashok et al. (2014) on pyrrolidinyl quinolines synthesized under ultrasound and microwave irradiation demonstrated significant antimicrobial activity, indicating the potential use of fluorinated quinolines in developing new antimicrobial agents (Ashok et al., 2014).

Organic Synthesis and Catalysis

The compound's structural framework inspires research in organic synthesis and catalysis. For example, Schlosser and Marull (2003) investigated the direct metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, showcasing methods for regioselective modification of fluorinated aromatic compounds, potentially applicable to synthesizing analogs of the compound (Schlosser & Marull, 2003).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline derivatives have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Thus, it is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

Properties

IUPAC Name

3,3,3-trifluoro-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c17-16(18,19)9-15(22)21-8-7-12(10-21)23-14-6-5-11-3-1-2-4-13(11)20-14/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNKDJMVXAHUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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